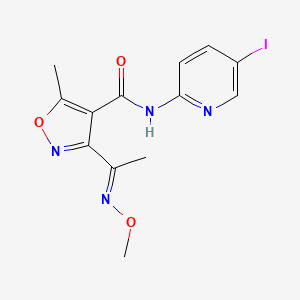

N-(5-iodo-2-pyridinyl)-3-(methoxyethanimidoyl)-5-methyl-4-isoxazolecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-iodo-2-pyridinyl)-3-(methoxyethanimidoyl)-5-methyl-4-isoxazolecarboxamide, also known as MLCK inhibitor, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of myosin light chain kinase (MLCK), which is an enzyme that plays a critical role in regulating smooth muscle contraction. The inhibition of MLCK by N-(5-iodo-2-pyridinyl)-3-(methoxyethanimidoyl)-5-methyl-4-isoxazolecarboxamide has been shown to have a variety of potential applications in scientific research.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Techniques : N-(5-iodo-2-pyridinyl)-3-(methoxyethanimidoyl)-5-methyl-4-isoxazolecarboxamide and its derivatives have been synthesized through various methods. For example, a study demonstrates a high-yield synthesis of related compounds using dimethoxybenzoic acid and aminomethyl-1-ethylpyrrolidine (Bobeldijk et al., 1990). Another study details the synthesis of similar compounds by reacting phenacyl bromide with 2-amino-5-bromopyridines (Ismail et al., 2008).

Chemical Characteristics : Studies have characterized the chemical properties of these compounds using various techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For instance, the structural characterization of monoamide isomers similar to this compound has been conducted using NMR and Ultraviolet-visible (UV-vis) techniques (Kadir et al., 2017).

Biological Activities and Applications

Antiprotozoal Agents : Some derivatives of this compound have shown significant potential as antiprotozoal agents. A study demonstrates the synthesis of novel compounds with strong DNA affinities and excellent in vitro activity against protozoan parasites like Trypanosoma and Plasmodium (Ismail et al., 2004).

Cytotoxicity Studies : Derivatives of this compound have also been investigated for their cytotoxic properties. For instance, a study synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives and screened them for cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan et al., 2014).

Radiopharmaceutical Applications

- Radioiodinated Ligands : Studies have focused on the preparation of radioiodinated ligands derived from this compound for use in medical imaging. For example, a research synthesized radioiodinated ligands to target neuronal nicotinic acetylcholine receptors for potential use in gamma-emission tomography (Mertens et al., 1994).

Propriétés

IUPAC Name |

N-(5-iodopyridin-2-yl)-3-[(E)-N-methoxy-C-methylcarbonimidoyl]-5-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13IN4O3/c1-7(17-20-3)12-11(8(2)21-18-12)13(19)16-10-5-4-9(14)6-15-10/h4-6H,1-3H3,(H,15,16,19)/b17-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBXMZSZPACNAG-REZTVBANSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=NOC)C)C(=O)NC2=NC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)/C(=N/OC)/C)C(=O)NC2=NC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13IN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-iodo-2-pyridinyl)-3-(methoxyethanimidoyl)-5-methyl-4-isoxazolecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2556422.png)

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)benzamide](/img/structure/B2556427.png)

![N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2556429.png)

![Methyl 3-(2-(phenylsulfonyl)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2556435.png)

![4-[4-(dimethylamino)benzenecarbothioyl]-N-naphthalen-1-ylpiperazine-1-carbothioamide](/img/structure/B2556437.png)

![4-(2-((6,8-Dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2556441.png)

![Methyl 4-((9-(2-methoxyethyl)-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2556442.png)

![ethyl 2-(9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2556444.png)